2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl-

Description

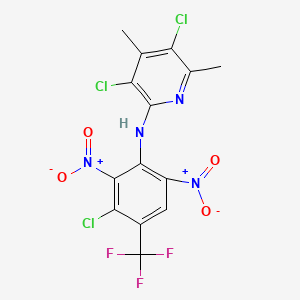

The compound 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- (hereafter referred to as the target compound) is a highly substituted pyridinamine derivative. Its structure features:

- A pyridine ring with 3,5-dichloro, 4,6-dimethyl, and an amine group at position 2.

- A phenyl substituent at the amine nitrogen, bearing 3-chloro, 2,6-dinitro, and 4-(trifluoromethyl) groups.

The compound’s multiple electron-withdrawing groups (Cl, NO₂, CF₃) and hydrophobic methyl groups likely influence its physicochemical properties and bioactivity.

Properties

CAS No. |

79614-63-4 |

|---|---|

Molecular Formula |

C14H8Cl3F3N4O4 |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

3,5-dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-4,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C14H8Cl3F3N4O4/c1-4-8(15)5(2)21-13(9(4)16)22-11-7(23(25)26)3-6(14(18,19)20)10(17)12(11)24(27)28/h3H,1-2H3,(H,21,22) |

InChI Key |

NMEVIDHSLJVKNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting pyridine substrates : Typically, 3,5-dichloro-4,6-dimethylpyridine or related halogenated pyridines are used.

- Amination step : Introduction of the amino group at the 2-position is commonly achieved by reacting the halogenated pyridine with ammonia or ammonium salts in a polar aprotic solvent such as N-methylpyrrolidone (NMP) under controlled temperature conditions (0–5 °C) to avoid side reactions. This step is often conducted with excess ammonia to drive the substitution reaction to completion.

Hydroxylation and Further Functional Group Manipulations

- After amination, hydroxylation or other modifications may be performed using aqueous bases like potassium hydroxide under reflux conditions to introduce phenol or related groups on the pyridine ring if required.

- Purification involves filtration, centrifugation, and solvent extraction steps to separate the desired pyridinamine from byproducts and residual reagents.

Preparation of the Substituted Phenyl Amine Moiety

- The phenyl amine portion bearing chloro, dinitro, and trifluoromethyl substituents is typically synthesized via nitration and halogenation of trifluoromethyl-substituted anilines or related aromatic precursors.

- Nitration is performed under controlled acidic conditions using nitric and sulfuric acids to introduce nitro groups at the 2 and 6 positions.

- Chlorination is carried out using reagents such as phosphorus oxychloride or thionyl chloride to install chloro substituents at specific positions on the aromatic ring.

Coupling of Pyridinamine and Substituted Phenyl Amine

Amide Bond Formation

- The coupling is achieved by reacting the 2-pyridinamine derivative with the substituted phenyl amine derivative bearing reactive groups such as acid chlorides, esters, or anhydrides.

- Typical coupling reagents include dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine or pyridine.

- Solvents used are often aprotic polar solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).

Reaction Conditions

- The coupling reaction is generally conducted at temperatures ranging from 0 to 50 °C, with reaction times from 1 to 12 hours depending on reagent reactivity and scale.

- The base neutralizes the acid generated during amide bond formation, improving yield and purity.

Purification and Isolation

- After synthesis, the product is purified by crystallization, filtration, and solvent extraction.

- Washing with aqueous solutions removes inorganic salts and residual bases.

- Final drying under vacuum yields the pure 2-pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Amination of pyridine ring | Ammonia gas, NMP solvent, 0–5 °C | N-Methylpyrrolidone | Excess ammonia to ensure substitution |

| 2 | Hydroxylation (optional) | KOH aqueous solution, reflux | Water | For phenol formation on pyridine ring |

| 3 | Nitration of phenyl ring | HNO3/H2SO4 mixture | Acidic medium | Introduce nitro groups at 2,6 positions |

| 4 | Chlorination of phenyl ring | POCl3 or SOCl2 | Aromatic solvents | Install chloro substituents |

| 5 | Coupling (amide formation) | DCC, CDI, or EDC + base (triethylamine) | DMF, acetonitrile, THF | Room temp to 50 °C, 1–12 h |

| 6 | Purification | Crystallization, filtration, washing | Various solvents | Removal of impurities and drying |

Research Findings and Industrial Relevance

- The amination step is critical and often optimized for temperature and ammonia concentration to maximize yield and minimize byproducts such as ammonium salts.

- Use of N-methylpyrrolidone as solvent enhances solubility and reaction kinetics in the amination and hydroxylation steps.

- Coupling reactions employing carbodiimide reagents are well-established for pyridine amides, offering high yields and selectivity.

- Recycling of solvents and byproducts such as potassium fluoride and ammonium salts is practiced in industrial settings to reduce costs and environmental impact.

- The described methods are scalable and suitable for industrial production of pyridine-based agrochemicals and pharmaceuticals with complex substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or sulfuric acid are employed depending on the type of substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups replacing the halogen or nitro groups.

Scientific Research Applications

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Fluazinam (3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine)

- Key Differences :

- Pyridinamine Substituents : Fluazinam has 3-chloro and 5-(trifluoromethyl) groups instead of the target’s 3,5-dichloro and 4,6-dimethyl .

- Impact : The trifluoromethyl group in fluazinam enhances lipophilicity (logP ~4.2), whereas the target’s methyl groups may improve steric hindrance and metabolic stability.

- Application : Fluazinam is a broad-spectrum fungicide, suggesting the target compound may share similar mechanisms of action .

Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine)

- Key Differences :

- Impact : Trifluralin’s logP (3.7) is lower than the target compound’s estimated logP (~4.5–5.0), reflecting higher hydrophobicity in the latter due to additional Cl and methyl groups .

S3MeMBANP ((S)-3-Methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine)

- Key Differences: Pyridinamine Substituents: S3MeMBANP has 5-nitro and 3-methyl groups vs. the target’s 3,5-dichloro and 4,6-dimethyl . Application: Used in nonlinear optics due to strong second-order nonlinearities, highlighting how methyl groups (as in the target) can enhance material properties .

Physicochemical Properties and Bioactivity

Table 1: Comparative Analysis of Key Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Polar Surface Area (Ų) | Key Applications |

|---|---|---|---|---|

| Target Compound | ~490* | ~4.5–5.0 | ~120 | Potential agrochemical |

| Fluazinam | 465.07 | 4.2 | 110 | Fungicide |

| Trifluralin | 335.21 | 3.7 | 90 | Herbicide |

| S3MeMBANP | 297.31 | 2.8 | 70 | Nonlinear optical material |

*Calculated based on molecular formula.

- Its polar surface area (~120 Ų) indicates moderate solubility, critical for bioavailability in pesticidal formulations.

Mechanistic and Environmental Considerations

- Mode of Action : Fluazinam inhibits fungal mitochondrial respiration, a mechanism likely shared by the target compound due to structural similarity .

Biological Activity

The compound 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- (CAS No. 79614-64-5) is a complex organic molecule notable for its diverse biological activities and potential applications in medicinal chemistry. Its intricate structure, characterized by multiple halogenated substituents and a pyridine backbone, suggests a range of interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₆Cl₃F₃N₄O₄ |

| Molecular Weight | 445.57 g/mol |

| Density | 1.726 g/cm³ |

| Boiling Point | 408.1°C |

| Melting Point | Not Available |

| Log P | 7.048 |

Structural Features

The compound features:

- Pyridinamine Backbone : Provides basic amine functionality.

- Dichloro and Trifluoromethyl Groups : Enhance lipophilicity and potential reactivity.

- Dinitro Substituents : Impart electrophilic characteristics, facilitating various chemical reactions.

The biological activity of 2-Pyridinamine is primarily attributed to its ability to interact with various biological targets:

- Tyrosine Kinase Inhibition : The compound has been noted for its inhibitory effects on non-receptor tyrosine kinases, which play critical roles in cell signaling pathways related to growth, survival, and motility .

- Electrophilic Reactions : The presence of electron-withdrawing groups like nitro and trifluoromethyl facilitates electrophilic substitution reactions in biological systems.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Antitumor Activity : In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways, although further research is needed to confirm these effects.

Case Studies

- In Vitro Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Inflammation Model :

- In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Safety and Toxicology

The safety profile of 2-Pyridinamine has not been extensively studied; however, preliminary toxicity assessments indicate potential risks associated with high doses:

- Acute Toxicity : Animal studies suggest that high doses may lead to liver and kidney toxicity.

- Carcinogenic Potential : Due to the presence of halogenated groups and nitro substituents, further investigations are warranted to assess long-term carcinogenic risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl-2-pyridinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis typically involves halogenation, nitration, and substitution reactions. Key steps include:

- Halogenation : Use of Cl₂ or SOCl₂ under anhydrous conditions for introducing chloro groups .

- Nitration : Controlled addition of HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration .

- Substitution : Nucleophilic aromatic substitution with trifluoromethyl groups requires Cu(I) catalysts and elevated temperatures (80–100°C) .

- Yield Optimization : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before proceeding .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural complexity?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for resolving trifluoromethyl and nitro group environments (δ: -60 to -65 ppm for CF₃) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) identifies molecular ions (e.g., [M-H]⁻ at m/z 524.1) .

- X-ray Crystallography : For resolving nitro and chloro substituent orientations, use synchrotron radiation (λ = 0.71073 Å) .

- HPLC-PDA : Reverse-phase chromatography with UV detection at 254 nm for purity assessment .

Q. How can researchers link this compound’s structure to a theoretical framework in agrochemical or pharmaceutical research?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., plant cytochrome P450 enzymes or human kinase domains) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., OECD Guideline 207 for ecotoxicity or MTT assays for cytotoxicity) .

- Meta-Analysis : Apply multivariate statistics (PCA or cluster analysis) to identify confounding variables (e.g., solvent polarity or cell line variability) .

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and validate target engagement .

Q. What strategies mitigate instability of the nitro and trifluoromethyl groups under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–13) with UPLC monitoring .

- Protective Group Chemistry : Introduce tert-butyldimethylsilyl (TBDMS) groups to shield nitro substituents during synthesis .

- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (N₂ or Ar) for long-term storage .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.